molecular formula C7H7ClIN B8745982 2-Chloro-4-iodobenzylamine

2-Chloro-4-iodobenzylamine

Cat. No. B8745982
M. Wt: 267.49 g/mol
InChI Key: AOJGIFMWSGHUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-iodobenzylamine is a useful research compound. Its molecular formula is C7H7ClIN and its molecular weight is 267.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-iodobenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-iodobenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-4-iodobenzylamine

Molecular Formula

C7H7ClIN

Molecular Weight

267.49 g/mol

IUPAC Name

(2-chloro-4-iodophenyl)methanamine

InChI

InChI=1S/C7H7ClIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2

InChI Key

AOJGIFMWSGHUPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Cl)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a solution of 2.9 g of N-[(2-chloro-4-iodophenyl)methyl]phthalimide in 60 mL of ethanol, 3.0 mL of 80% hydrazine monohydrate aqueous solution was added, and stirred at 70° C. for 30 minutes. After the completion of the reaction, the reaction mixture was left and cooled to room temperature, 100 mL of chloroform was added therein and insoluble substance was filtered off, and the solvent was distilled off under reduced pressure. The procedure comprising adding 30 mL of chloroform in the residue, filtering off insoluble material and distilling off the solvent under reduced pressure was repeated twice to obtain 2.8 g of the aimed product as yellow oily substance.
Name
N-[(2-chloro-4-iodophenyl)methyl]phthalimide
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.